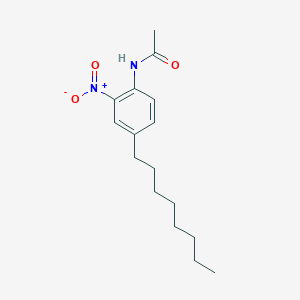
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method includes the reaction of 2,5-bis(trifluoromethoxy)benzene with a brominating agent to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various organoboron compounds for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity through covalent bonding or non-covalent interactions .
Comparación Con Compuestos Similares
Similar compounds to 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one include:
2,5-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a different functional group at the propanone position.
The uniqueness of this compound lies in its combination of trifluoromethoxy groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H7BrF6O3 |
|---|---|
Peso molecular |
381.07 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
Clave InChI |
KVSQAPCXUIOTIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCBr)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)









